molecular formula C8H7NO3S B13806428 2-methyl-1,1-dioxo-3aH-1,3-benzothiazol-4-one

2-methyl-1,1-dioxo-3aH-1,3-benzothiazol-4-one

Katalognummer: B13806428
Molekulargewicht: 197.21 g/mol
InChI-Schlüssel: RHPNTCUMXJDYSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-1,1-dioxo-3aH-1,3-benzothiazol-4-one, also known as N-Methylsaccharin, is an organic compound with the molecular formula C8H7NO3S and a molecular weight of 197.211 g/mol . This compound is a derivative of benzothiazole and is characterized by the presence of a methyl group and a dioxo group attached to the benzothiazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1,1-dioxo-3aH-1,3-benzothiazol-4-one typically involves the reaction of 2-aminobenzenesulfonamide with acetic anhydride. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-1,1-dioxo-3aH-1,3-benzothiazol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired transformation .

Major Products

The major products formed from these reactions include sulfonic acid derivatives, hydroxylated compounds, and various substituted benzothiazoles .

Wissenschaftliche Forschungsanwendungen

2-Methyl-1,1-dioxo-3aH-1,3-benzothiazol-4-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including antihypertensive and antidiabetic activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-methyl-1,1-dioxo-3aH-1,3-benzothiazol-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, modulate receptor activity, and interfere with cellular processes. These interactions result in various biological effects, such as antimicrobial and antihypertensive activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-methyl-1,1-dioxo-3aH-1,3-benzothiazol-4-one include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H7NO3S

Molekulargewicht

197.21 g/mol

IUPAC-Name

2-methyl-1,1-dioxo-3aH-1,3-benzothiazol-4-one

InChI

InChI=1S/C8H7NO3S/c1-5-9-8-6(10)3-2-4-7(8)13(5,11)12/h2-4,8H,1H3

InChI-Schlüssel

RHPNTCUMXJDYSX-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2C(=O)C=CC=C2S1(=O)=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.